Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate
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Overview
Description
Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate is a chemical compound with the molecular formula C15H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate typically involves the reaction of 4-methylphenylpiperazine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to act as serotonin receptor agonists, influencing neurotransmitter release and uptake . The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[4-(3-methylphenyl)piperazin-1-yl]propanoate
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- Para-Methoxyphenylpiperazine
Uniqueness
Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring and the ester functional group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
56968-27-5 |
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Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate |
InChI |
InChI=1S/C15H22N2O2/c1-13-3-5-14(6-4-13)17-11-9-16(10-12-17)8-7-15(18)19-2/h3-6H,7-12H2,1-2H3 |
InChI Key |
QDTOYBDSUMVPKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)OC |
Origin of Product |
United States |
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